molecular formula C13H10FNO B562506 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 CAS No. 1185243-77-9

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4

Cat. No.: B562506
CAS No.: 1185243-77-9
M. Wt: 219.252
InChI Key: QVDWVRKNMDWNRU-LNFUJOGGSA-N
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Description

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is a deuterated analog of 4-{[(p-Fluorophenyl)imino]methyl}phenol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenol ring. The molecular formula of this compound is C13H6D4FNO, and it has a molecular weight of 219.25 .

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it influences protein-related pathways.

Result of Action

It’s known that the compound is used in the preparation of benzylacetones, which promote anti-fungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 involves the reaction of p-fluoroaniline with 4-hydroxybenzaldehyde in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques .

Properties

IUPAC Name

4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJGDYPPLXJFF-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661978
Record name 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185243-77-9
Record name 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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